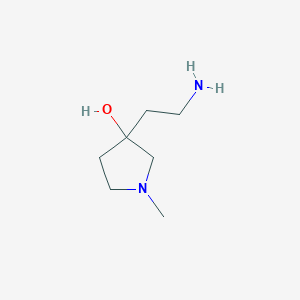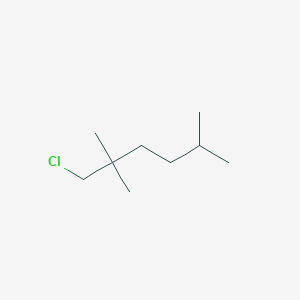
1-Chloro-2,2,5-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,5-trimethylhexane is an organic compound classified as a chloroalkane It is characterized by the presence of a chlorine atom attached to a hexane backbone with three methyl groups at the 2nd and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5-trimethylhexane can be synthesized through the chlorination of 2,2,5-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,2,5-trimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,2,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. Common reactions include nucleophilic substitution (S_N1 and S_N2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,5-trimethylhex-1-ene.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,2,5-trimethylhexane involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
- 1-Chloro-2,2,4-trimethylpentane
- 1-Chloro-2,2,3-trimethylbutane
- 1-Chloro-2,2,6-trimethylheptane
Comparison: 1-Chloro-2,2,5-trimethylhexane is unique due to its specific arrangement of methyl groups and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
1-chloro-2,2,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
Clave InChI |
NUXIPEKYTWQUBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


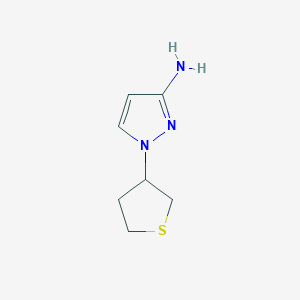
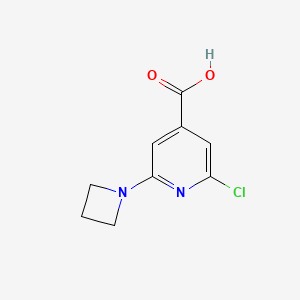
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)

![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)

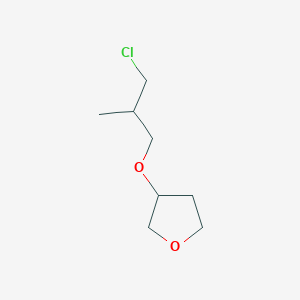

![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
